2,3-Dihydrothiophene 1,1-dioxide

Asymmetric catalysis Arylation Sulfone chemistry

Researchers requiring in situ butadiene for cycloadditions face hazards of gaseous butadiene; those pursuing asymmetric arylation find 3-Sulfolene unreactive. 2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide) is the definitive solution: a solid butadiene precursor (ΔrH° = -74.9 kJ/mol) for safe thermal release, and the only isomer active in Rh-catalyzed arylation (≤98% ee, 91% yield) without base-catalyzed isomerization. It uniquely copolymerizes with vinyl acetate (r=1.52) and acrylonitrile. Procure 2-Sulfolene directly to streamline synthesis and access unique bicyclic sulfone scaffolds.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 1192-16-1
Cat. No. B074619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrothiophene 1,1-dioxide
CAS1192-16-1
Synonyms2-Sulfolene
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C=C1
InChIInChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2
InChIKeyDYGJDTCGUUMUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Sulfolene Identity & Physicochemical Data


2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1), commonly known as 2-Sulfolene, is a five-membered cyclic unsaturated sulfone with molecular formula C₄H₆O₂S and molecular weight 118.15 g/mol [1]. It is a low-melting solid (melting point 48.5-49.5 °C) that is soluble in polar organic solvents such as ketones, alcohols, and esters . The compound is perfectly planar in the solid state, as confirmed by X-ray crystallography [2]. Its primary synthetic utility stems from its ability to serve as a thermally labile source of 1,3-butadiene and sulfur dioxide (ΔrH° = -74.9 kJ/mol for the retro-cheletropic reaction) [3], as well as a reactive dienophile in cycloaddition reactions.

Thermally labile butadiene source for Diels–Alder reactions

Reactive dienophile in cycloaddition and photochemical reactions

Substrate for asymmetric arylation and copolymerization studies

2-Sulfolene vs. Analogs: Reactivity & Selectivity


The isomeric 2,5-dihydrothiophene 1,1-dioxide (3-Sulfolene) and the fully saturated sulfolane are often considered as potential substitutes due to their similar sulfone core structures. However, critical differences in reactivity, regioselectivity, and polymerization behavior preclude simple substitution. 2-Sulfolene is significantly more reactive than 3-Sulfolene in arylation reactions; 3-Sulfolene requires base-catalyzed isomerization to 2-Sulfolene to achieve efficient arylation, as demonstrated in rhodium-catalyzed asymmetric synthesis [1]. Furthermore, 2-Sulfolene uniquely undergoes copolymerization with vinyl acetate and acrylonitrile, whereas 3-Sulfolene fails to copolymerize with any vinyl compounds [2]. The vinyl sulfone moiety in 2-Sulfolene also exhibits distinct regioselectivity in cycloadditions with nitrile oxides, differing from both thiophene-1,1-dioxide and benzothiophene-1,1-dioxide [3]. These quantifiable distinctions underscore that 2-Sulfolene is not a generic commodity and selection must be based on specific application requirements.

Isomer

3-Sulfolene may not support direct asymmetric arylation; isomerization to 2-sulfolene is required for high enantioselectivity.

Polymer

3-Sulfolene does not enable copolymerization with vinyl acetate or acrylonitrile, limiting polymer incorporation workflows.

Saturated analog

Sulfolane cannot serve as a butadiene source; its thermal stability prevents SO₂ extrusion required for in situ generation.

Quantitative Differentiation Evidence for 2-Sulfolene


Enhanced Reactivity in Asymmetric Arylation vs. 3-Sulfolene

2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide) is significantly more reactive than 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) in rhodium-catalyzed asymmetric arylation with arylboronic acids. Under identical reaction conditions, 3-Sulfolene is essentially unreactive and requires base-catalyzed isomerization to 2-Sulfolene to proceed. Using a chiral diene-rhodium catalyst and 10 equivalents of KOH, the arylation product (R)-4a is obtained with up to 98% enantioselectivity and 91% yield from 2-Sulfolene [1].

Asymmetric arylation
Head-to-head
2-Sulfolene: up to 98% ee, 91% yield (after isomerization from 3-sulfolene)
vs
3-Sulfolene: unreactive without base-catalyzed isomerization

Supports enantioselective arylation workflow.

Rh/(R,R)-Fc-tfb catalyst, 10 equiv. KOH.

Asymmetric catalysis Arylation Sulfone chemistry

Unique Copolymerization with Vinyl Acetate and Acrylonitrile

2-Sulfolene undergoes copolymerization with acrylonitrile and vinyl acetate, whereas 3-Sulfolene is completely non-polymerizable with vinyl compounds under identical conditions. For the 2-Sulfolene/vinyl acetate system, reactivity ratios were determined as r(vinyl acetate) = 1.52 ± 0.12 and r(2-sulfolene) = 0.0 ± 0.1, indicating a strong alternating tendency with 2-Sulfolene acting as a nearly perfectly alternating comonomer [1]. 3-Sulfolene does not polymerize at temperatures below 80°C with radical or ionic catalysts, and attempts to copolymerize with various vinyl compounds were unsuccessful [1].

Copolymerization
Head-to-head
2-Sulfolene: r(VA)=1.52, r(2-sulfolene)=0.0; alternating copolymer with acrylonitrile
vs
3-Sulfolene: no copolymer formation; no polymerization below 80 °C

Supports incorporation of sulfone units into polymers.

Radical or ionic initiation; strong alternating tendency.

Polymer chemistry Copolymerization Reactivity ratios

Planar Crystal Structure vs. Halogenated Derivatives

X-ray crystallographic analysis reveals that 2,3-dihydrothiophene 1,1-dioxide (2-Sulfolene) crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 6.3903(13) Å, b = 7.2783(16) Å, c = 11.075(2) Å [1]. The ring is perfectly planar, with equivalent oxygen atoms located equidistant above and below the ring plane. In contrast, the halogenated derivatives 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide adopt twisted conformations [1]. While 3-Sulfolene is also planar (a = 11.340(2) Å, b = 7.0887(15) Å, c = 6.2811(13) Å), the distinct unit cell parameters provide a basis for identification and purity assessment.

Crystal structure
Reported
2-Sulfolene: orthorhombic Pnma, a=6.3903 Å, b=7.2783 Å, c=11.075 Å; planar ring
vs
3-Sulfolene: also planar (a=11.340 Å, b=7.0887 Å, c=6.2811 Å); halogenated analogs: twisted conformations

Supports identity confirmation by X-ray diffraction.

Distinct unit cell volumes; quality-control fingerprint.

X-ray crystallography Conformational analysis Sulfone structure

Retro-Cheletropic Extrusion as a Butadiene Source

2,3-Dihydrothiophene 1,1-dioxide undergoes retro-cheletropic extrusion of SO₂ to generate 1,3-butadiene with a measured enthalpy of reaction ΔrH° = -74.9 kJ/mol in the gas phase [1]. This exothermic extrusion is the basis for its widespread use as a stable, solid precursor to butadiene in Diels-Alder reactions, avoiding the hazards of handling gaseous butadiene. Under flash vacuum pyrolysis, the Diels-Alder adducts of 2-Sulfolene with butadiene and cyclic 1,3-dienes undergo either loss of SO₂ and ethene or retro-Diels-Alder reaction, depending on ring strain [2]. In contrast, the saturated analog sulfolane (tetrahydrothiophene 1,1-dioxide) is thermally stable and does not extrude SO₂, precluding its use as a butadiene source.

Thermal extrusion
Class-level
2-Sulfolene: ΔrH° = -74.9 kJ/mol; extrudes SO₂ at elevated temperature
vs
Sulfolane: thermally stable, no SO₂ extrusion

Supports butadiene generation workflow.

Gas-phase thermochemistry; NIST data compilation.

Thermochemistry Diels-Alder Flash vacuum pyrolysis

Regioselectivity in Cycloadditions with Nitrile Oxides

In cycloadditions with nitrile oxides, 2,3-dihydrothiophene 1,1-dioxide exhibits lower regioselectivity compared to thiophene-1,1-dioxide and benzothiophene-1,1-dioxide. Thiophene-1,1-dioxide undergoes regioselective cycloaddition to benzonitrile oxide, while the vinyl sulfone system of 2,3-dihydrothiophene-1,1-dioxide shows lower regioselectivity with the same dipolarophile [1]. The directing effect of the sulfonyl group has been elucidated using CNDO/2 calculations, revealing that the conjugated vs. non-conjugated nature of the double bond in 2-Sulfolene alters the regiochemical outcome [1].

Cycloaddition regioselectivity
Reported
2-Sulfolene: lower regioselectivity with benzonitrile oxide
vs
Thiophene-1,1-dioxide: high regioselectivity; benzothiophene-1,1-dioxide: moderate

Supports distinct regiochemical outcome.

CNDO/2 calculations; sulfonyl group directing effect.

Cycloaddition Regioselectivity Nitrile oxide

Photochemical [2+2] Cycloaddition to Novel Thiabicycloheptane Scaffolds

Photochemical [2+2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide with maleic anhydride yields cycloadduct 8, which upon further functionalization provides access to a wide range of bi- and tri-cyclic sulfones (compounds 9-13 and 15-24) containing the novel 2-thiabicyclo[3.2.0]heptane 2,2-dioxide ring system [1]. On pyrolysis, these adducts undergo either cycloreversion with elimination of 2-Sulfolene or, in one case, extrusion of ethene and SO₂ to give a 1,3-diene. The saturated analog sulfolane does not participate in this photochemical [2+2] cycloaddition, and 3-Sulfolene shows different photochemical behavior [1].

Photochemical scaffold
Class-level
2-Sulfolene: forms 2-thiabicyclo[3.2.0]heptane scaffold (compounds 9-13, 15-24)
vs
Sulfolane: no [2+2] cycloaddition; 3-sulfolene: different photochemical products

Supports novel scaffold diversification.

Photochemical reaction with maleic anhydride.

Photochemistry Cycloaddition Novel scaffolds

Proven Application Scenarios for 2-Sulfolene


Asymmetric Arylation for Enantioselective Synthesis

2,3-Dihydrothiophene 1,1-dioxide is the preferred substrate for rhodium-catalyzed asymmetric arylation when high enantioselectivity (up to 98% ee) and yield (91%) are required [1]. 3-Sulfolene is unreactive under the same conditions and requires base-catalyzed isomerization to 2-Sulfolene, which adds process complexity and may reduce overall efficiency. Procurement of 2-Sulfolene directly streamlines the synthetic route to enantioenriched arylsulfolanes.

Copolymerization with Vinyl Acetate and Acrylonitrile

2-Sulfolene is the only isomer capable of copolymerizing with vinyl acetate (r(VA)=1.52, r(2-sulfolene)=0.0) and acrylonitrile, providing an alternating copolymer structure [1]. 3-Sulfolene fails to copolymerize with any vinyl compound. This unique property makes 2-Sulfolene essential for preparing functional polymers containing sulfone units, such as those used in specialty coatings or membranes.

Solid-Phase Butadiene Source for Diels-Alder Reactions

With a retro-cheletropic extrusion enthalpy of -74.9 kJ/mol, 2-Sulfolene serves as a convenient, solid-phase precursor to 1,3-butadiene [1]. This avoids the hazards of handling gaseous butadiene and allows for controlled thermal release in Diels-Alder reactions [2]. Sulfolane, being thermally stable, cannot fulfill this role. Researchers requiring in situ butadiene generation for cycloaddition screening or scale-up should select 2-Sulfolene.

Construction of Novel 2-Thiabicyclo[3.2.0]heptane Scaffolds

Photochemical [2+2] cycloaddition of 2-Sulfolene with maleic anhydride yields a cycloadduct that can be elaborated into a diverse array of bi- and tri-cyclic sulfones (compounds 9-13, 15-24) containing the unprecedented 2-thiabicyclo[3.2.0]heptane 2,2-dioxide ring system [1]. This scaffold is inaccessible from sulfolane or 3-Sulfolene and provides a new chemical space for fragment-based drug discovery and materials innovation.

Application
Selection Property
Validation Focus
Asymmetric arylation synthesis
Reactivity with arylboronic acids
Enantioselectivity and yield assessment
Copolymerization with vinyl monomers
Alternating copolymerization behavior
Copolymer composition and reactivity ratio
In situ butadiene generation
Thermal extrusion efficiency
Reaction enthalpy and release control
Novel bicyclic sulfone synthesis
Photochemical [2+2] reactivity
Scaffold diversification and functionalization

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